Propaquizafop

Description

Properties

IUPAC Name |

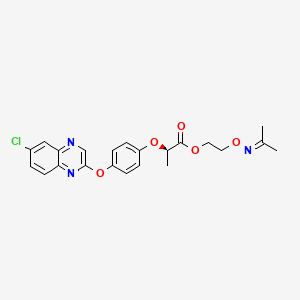

2-(propan-2-ylideneamino)oxyethyl (2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O5/c1-14(2)26-29-11-10-28-22(27)15(3)30-17-5-7-18(8-6-17)31-21-13-24-20-12-16(23)4-9-19(20)25-21/h4-9,12-13,15H,10-11H2,1-3H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FROBCXTULYFHEJ-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCCON=C(C)C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OCCON=C(C)C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O5 | |

| Record name | PROPAQUIZAFOP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8057934 | |

| Record name | Propaquizafop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

COLOURLESS-TO-BROWN CRYSTALS. | |

| Record name | PROPAQUIZAFOP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 0.06 (very poor) | |

| Record name | PROPAQUIZAFOP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.3 | |

| Record name | PROPAQUIZAFOP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure at 20 °C: negligible | |

| Record name | PROPAQUIZAFOP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

111479-05-1 | |

| Record name | Propaquizafop | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111479-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propaquizafop [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111479051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propaquizafop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy]-, 2-[[(1-methylethylidene)amino]oxy]ethyl ester, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-isopropylideneaminooxyethyl (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPAQUIZAFOP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24I4RS543N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPAQUIZAFOP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

62-64 °C | |

| Record name | PROPAQUIZAFOP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Propaquizafop's Mechanism of Action on Acetyl-CoA Carboxylase (ACCase): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propaquizafop is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (FOP) chemical class. Its herbicidal activity stems from the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the fatty acid biosynthesis pathway of susceptible grass species. This guide provides a detailed technical overview of the mechanism of action of this compound on ACCase, including its inhibitory kinetics, relevant experimental protocols for studying this interaction, and a summary of quantitative data from various studies. The information presented is intended to be a valuable resource for researchers and professionals involved in herbicide development, weed science, and drug discovery.

Introduction to this compound and its Target: ACCase

This compound is a systemic herbicide that is absorbed by the foliage and roots and translocated throughout the plant. It is a member of the aryloxyphenoxypropionate (FOP) group of herbicides, which are known inhibitors of acetyl-CoA carboxylase (ACCase). Only the (R)-enantiomer of this compound exhibits significant herbicidal activity.

Acetyl-CoA carboxylase (ACCase; EC 6.4.1.2) is a biotin-dependent enzyme that catalyzes the first committed and rate-limiting step in the de novo biosynthesis of fatty acids. This reaction involves the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA. In grasses (family Poaceae), the plastidic form of ACCase is a homodimeric, multi-domain protein, which is the primary target of FOP herbicides like this compound. Inhibition of ACCase leads to a depletion of fatty acids, which are essential components of cell membranes and for energy storage. This disruption of lipid synthesis ultimately results in the death of susceptible grass species. Broadleaf plants are generally tolerant to FOP herbicides due to a resistant, heterodimeric form of plastidic ACCase.

Molecular Mechanism of ACCase Inhibition by this compound

This compound, after being converted to its active acid form within the plant, acts as a potent and reversible inhibitor of the carboxyltransferase (CT) domain of ACCase. The inhibition by aryloxyphenoxypropionate herbicides is typically noncompetitive with respect to acetyl-CoA, MgATP, and bicarbonate.[1] This suggests that this compound binds to a site on the enzyme that is distinct from the active site for these substrates, likely an allosteric site within the CT domain.[2][3] The binding of the inhibitor induces a conformational change in the enzyme, which prevents the catalytic reaction from proceeding, thereby blocking the production of malonyl-CoA.

The following diagram illustrates the simplified pathway of fatty acid synthesis and the point of inhibition by this compound.

Quantitative Data on this compound's Inhibition of ACCase

| Herbicide | Species | Enzyme Source | Parameter | Value | Reference |

| This compound acid | Cicer arietinum (Chickpea) | Chloroplast stroma | IC50 | ~700 µM | [4] |

| This compound acid | Cicer arietinum (Chickpea) | Cytosol | IC50 | ~200 µM | [4] |

| This compound | Alopecurus myosuroides (Resistant) | Whole Plant | GR50 | > 3.2 x field rate | [1] |

| This compound | Alopecurus myosuroides (Susceptible) | Whole Plant | GR50 | Not specified | [1] |

| This compound | Setaria viridis (Resistant) | Whole Plant | Cross-resistance | No cross-resistance | [5] |

| Diclofop | Wheat | Purified ACCase | Kis (vs Acetyl-CoA) | 0.06 µM | [1] |

| Haloxyfop | Corn | Purified ACCase | Kis (vs Acetyl-CoA) | 0.02 µM | [1] |

| Trifop | Barley | Purified ACCase | Kis (vs Acetyl-CoA) | 0.01 µM | [1] |

Note: GR50 refers to the dose required to cause a 50% reduction in growth. Kis is the inhibition constant for the inhibitor binding to the free enzyme.

Experimental Protocols for Studying ACCase Inhibition

The study of ACCase inhibition by herbicides like this compound typically involves in vitro enzyme assays. Two common methods are the radioisotope-based assay and the colorimetric malachite green assay.

Malachite Green Colorimetric Assay

This assay measures the production of inorganic phosphate (Pi) released from the hydrolysis of ATP during the ACCase reaction. The Pi reacts with malachite green to produce a colored complex that can be measured spectrophotometrically.

Experimental Workflow:

References

- 1. First Detection and Characterization of Cross- and Multiple Resistance to Acetyl-CoA Carboxylase (ACCase)- and Acetolactate Synthase (ALS)-Inhibiting Herbicides in Black-Grass (Alopecurus myosuroides) and Italian Ryegrass (Lolium multiflorum) Populations from Ireland | MDPI [mdpi.com]

- 2. Physiology, Noncompetitive Inhibitor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Publication : USDA ARS [ars.usda.gov]

- 5. researchgate.net [researchgate.net]

Chemical structure and properties of Propaquizafop

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propaquizafop is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate class of chemicals.[1][2] It is effective against a wide range of annual and perennial grass weeds in various broadleaf crops. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mode of action, metabolism, and toxicology of this compound, intended for a scientific audience.

Chemical Structure and Identity

This compound is a chiral molecule, with the herbicidal activity primarily attributed to the (R)-enantiomer.[1]

-

IUPAC Name: 2-((propan-2-ylideneamino)oxy)ethyl (R)-2-(4-((6-chloroquinoxalin-2-yl)oxy)phenoxy)propanoate

-

CAS Number: 111479-05-1

-

Chemical Formula: C₂₂H₂₂ClN₃O₅

-

Molecular Weight: 443.88 g/mol

-

SMILES: C--INVALID-LINK--Oc1ccc(cc1)Oc2nc3cc(Cl)ccc3nc2

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its environmental fate and behavior, as well as for formulation development.

| Property | Value | Experimental Protocol Reference |

| Melting Point | 62-64 °C | OECD Guideline 102 |

| Boiling Point | Decomposes before boiling | OECD Guideline 103 |

| Vapor Pressure | 1.3 x 10⁻⁸ Pa at 20 °C | OECD Guideline 104 |

| Water Solubility | 2 mg/L at 25 °C (pH 7) | OECD Guideline 105 |

| Octanol-Water Partition Coefficient (log Kow) | 3.5 at pH 7 | OECD Guideline 107, 117, 123 |

| Density | 1.29 g/cm³ at 20 °C | OECD Guideline 109 |

Mode of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

This compound's herbicidal activity stems from its ability to inhibit the enzyme Acetyl-CoA Carboxylase (ACCase).[1][2] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes and play a vital role in energy storage.

Signaling Pathway

The inhibition of ACCase by this compound disrupts the production of malonyl-CoA from acetyl-CoA, the first committed step in fatty acid synthesis. This leads to a depletion of fatty acids, ultimately causing cessation of growth and death of susceptible grass species.

Caption: Inhibition of ACCase by this compound.

Experimental Protocol: ACCase Inhibition Assay

The following is a generalized protocol for determining the inhibitory effect of this compound on ACCase activity.

Objective: To quantify the in vitro inhibition of ACCase by this compound.

Materials:

-

Partially purified ACCase enzyme extract from a susceptible grass species.

-

This compound analytical standard.

-

[¹⁴C]-acetyl-CoA or a colorimetric assay kit.

-

Reaction buffer (containing ATP, MgCl₂, NaHCO₃, and other necessary co-factors).

-

Scintillation cocktail and counter (for radiometric assay).

-

Spectrophotometer (for colorimetric assay).

Procedure:

-

Prepare a series of this compound dilutions in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine the reaction buffer and the ACCase enzyme extract.

-

Add the this compound dilution or solvent control to the reaction mixture and pre-incubate for a specified time.

-

Initiate the enzymatic reaction by adding [¹⁴C]-acetyl-CoA.

-

Allow the reaction to proceed for a defined period at a controlled temperature.

-

Stop the reaction (e.g., by adding acid).

-

Quantify the amount of [¹⁴C]-malonyl-CoA formed using liquid scintillation counting or measure the colorimetric change.

-

Calculate the percentage of ACCase inhibition for each this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of ACCase activity).

Caption: ACCase Inhibition Assay Workflow.

Metabolism

This compound is metabolized in plants, animals, and the environment. The primary metabolic pathway involves the hydrolysis of the ester linkage.

Metabolic Pathway in Plants

In susceptible and tolerant plants, this compound is rapidly metabolized. A study in chickpeas showed that it is converted to this compound acid and a more polar metabolite.[3]

Caption: Plant Metabolism of this compound.

Experimental Protocol: Plant Metabolism Study

Objective: To identify and quantify the metabolites of this compound in a target plant species.

Materials:

-

Radiolabeled ([¹⁴C]) this compound.

-

Test plant species grown under controlled conditions.

-

Solvents for extraction (e.g., acetonitrile, methanol).

-

Analytical instruments (e.g., HPLC, LC-MS/MS, TLC).

Procedure:

-

Apply [¹⁴C]-Propaquizafop to the leaves or roots of the test plants.

-

Harvest the plants at various time intervals after treatment.

-

Separate the plant material into different parts (e.g., leaves, stems, roots).

-

Extract the radioactive residues from the plant material using appropriate solvents.

-

Analyze the extracts using chromatographic techniques (TLC, HPLC) to separate the parent compound and its metabolites.

-

Identify the metabolites using mass spectrometry (LC-MS/MS).

-

Quantify the amount of parent this compound and each metabolite at different time points to determine the metabolic rate and pathway.

Toxicology

The toxicological profile of this compound has been evaluated in various studies.

Acute Toxicity

| Endpoint | Value | Species |

| Oral LD₅₀ | >5000 mg/kg | Rat |

| Dermal LD₅₀ | >2000 mg/kg | Rat |

| Inhalation LC₅₀ | >5.2 mg/L | Rat |

| Skin Irritation | Slightly irritating | Rabbit |

| Eye Irritation | Slightly irritating | Rabbit |

Chronic Toxicity and Carcinogenicity

Long-term exposure to this compound has been shown to have effects on the liver and kidneys in animal studies. It has been demonstrated to induce hepatocarcinogenesis in rodents through a peroxisome proliferator-activated receptor alpha (PPARα)-mediated mode of action.[4] This mode of action is generally considered to be rodent-specific and not relevant to humans.[4]

Experimental Protocol: Rodent Carcinogenicity Study (General Overview)

Objective: To assess the carcinogenic potential of this compound in a rodent model following chronic dietary exposure.

Materials:

-

Test animals (e.g., Sprague-Dawley rats).

-

This compound of known purity.

-

Standard laboratory diet.

-

Equipment for animal housing, feeding, and observation.

-

Facilities for histopathological examination.

Procedure:

-

Select a sufficient number of male and female rodents and divide them into control and treatment groups.

-

Administer this compound mixed into the diet at multiple dose levels for a significant portion of the animal's lifespan (e.g., 2 years).

-

Monitor the animals daily for clinical signs of toxicity.

-

Record body weight and food consumption regularly.

-

Perform periodic hematology and clinical chemistry evaluations.

-

At the end of the study, conduct a full necropsy on all animals.

-

Collect and preserve all major organs and any observed lesions.

-

Perform a detailed histopathological examination of the collected tissues.

-

Statistically analyze the incidence of tumors and other pathological findings to determine the carcinogenic potential of this compound.

Conclusion

This compound is a potent and selective herbicide with a well-defined mode of action. Its physicochemical properties, metabolic fate, and toxicological profile have been extensively studied. This technical guide provides a consolidated resource for researchers and professionals working with this compound, summarizing key data and outlining relevant experimental methodologies. The provided information is essential for the safe and effective use of this compound in agricultural applications and for its continued evaluation in scientific research.

References

Propaquizafop Stereoisomers: A Technical Guide to Herbicidal Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propaquizafop is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate class, renowned for its efficacy against a wide range of grass weeds in broadleaf crops.[1] Its mode of action involves the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical component in the biosynthesis of fatty acids in plants.[1][2] A key feature of this compound is its chirality, existing as two stereoisomers, the (R)- and (S)-enantiomers. This technical guide delves into the core principles of this compound's herbicidal activity with a focus on the differential effects of its stereoisomers. It provides a comprehensive overview of its mechanism of action, quantitative data on the biological activity of related chiral herbicides, and detailed experimental protocols for the separation and analysis of its enantiomers.

Introduction to this compound and its Mechanism of Action

This compound is a systemic herbicide that is absorbed through the foliage and roots of the plant and translocated to the meristematic tissues where it exerts its effect.[1] The primary target of this compound is the enzyme acetyl-CoA carboxylase (ACCase), which catalyzes the first committed step in fatty acid biosynthesis.[1][2] By inhibiting this enzyme, this compound disrupts the production of lipids, which are essential for cell membrane integrity and plant growth. This leads to a cessation of growth, followed by chlorosis and necrosis of the weed.[3]

The herbicidal activity of this compound is highly selective, primarily affecting grass species while leaving broadleaf crops unharmed. This selectivity is attributed to differences in the structure of the ACCase enzyme between grasses and broadleaf plants.

The Significance of Chirality in Herbicidal Activity

This compound possesses a chiral center in its propionate moiety, resulting in the existence of two enantiomers: (R)-propaquizafop and (S)-propaquizafop. It is a well-established principle in pharmacology and agrochemistry that stereoisomers of a chiral molecule can exhibit significantly different biological activities.[4][5][6] This is due to the three-dimensional nature of biological receptors and enzyme active sites, which often interact preferentially with one enantiomer over the other.

In the case of this compound, the (R)-enantiomer is known to be the biologically active isomer, exhibiting significantly higher herbicidal activity.[1] For this reason, commercial formulations of this compound are enriched with the (R)-enantiomer to maximize efficacy and reduce the environmental load of the less active (S)-enantiomer.[1] This is a common strategy for many chiral pesticides, including other aryloxyphenoxypropionate herbicides like quizalofop-ethyl, where the R-isomer is the more active form and is marketed as quizalofop-P-ethyl.[7][8]

Quantitative Analysis of Stereoisomer Activity

| Herbicide Enantiomer | Target Enzyme | IC50 / Ki Value | Reference |

| (R)-Diclofopyl-CoA | Rat Liver ACCase | Potent Inhibitor | [9] |

| (S)-Diclofopyl-CoA | Rat Liver ACCase | Less Potent Inhibitor | [9] |

| (R)-Fluazifopyl-CoA | Rat Liver ACCase | Ki = 0.03 µM | [9] |

| (S)-Fluazifopyl-CoA | Rat Liver ACCase | Significantly less potent | [9] |

Note: The data presented is for the CoA esters of the herbicides, which are the active forms that inhibit ACCase. The study was conducted on rat liver ACCase, which may have different sensitivities compared to plant ACCase, but the trend of stereoselective inhibition is expected to be similar.

Experimental Protocols

Chiral Separation of this compound Enantiomers

The separation of this compound enantiomers is crucial for studying their individual biological activities. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method for this purpose.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have shown good enantioselectivity for aryloxyphenoxypropionate herbicides.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve baseline separation of the enantiomers.

-

Detection: UV detection at a wavelength where this compound exhibits strong absorbance.

-

Procedure:

-

A racemic standard of this compound is dissolved in the mobile phase.

-

The solution is injected into the HPLC system.

-

The mobile phase is pumped through the chiral column at a constant flow rate.

-

The enantiomers interact differently with the chiral stationary phase, leading to different retention times.

-

The separated enantiomers are detected by the UV detector, and the resulting chromatogram shows two distinct peaks corresponding to the (R)- and (S)-enantiomers.

-

Acetyl-CoA Carboxylase (ACCase) Inhibition Assay

This in vitro assay measures the inhibitory effect of this compound enantiomers on the activity of ACCase.

Methodology:

-

Enzyme Source: ACCase can be isolated and partially purified from the leaves of susceptible grass species (e.g., maize, barley).

-

Assay Principle: The assay measures the incorporation of radiolabeled bicarbonate (H¹⁴CO₃⁻) into an acid-stable product (malonyl-CoA), which is catalyzed by ACCase.

-

Reagents:

-

Partially purified ACCase enzyme preparation.

-

ATP (Adenosine triphosphate).

-

Acetyl-CoA.

-

MgCl₂.

-

Tricine buffer (pH 8.0).

-

NaH¹⁴CO₃ (radiolabeled sodium bicarbonate).

-

Individual enantiomers of this compound dissolved in a suitable solvent (e.g., DMSO).

-

-

Procedure:

-

The reaction mixture containing all reagents except NaH¹⁴CO₃ and the inhibitor is prepared in a microcentrifuge tube.

-

The individual this compound enantiomers are added to the reaction mixtures at various concentrations. A control with no inhibitor is also prepared.

-

The reaction is initiated by the addition of NaH¹⁴CO₃.

-

The mixture is incubated at a specific temperature (e.g., 32°C) for a defined period (e.g., 10 minutes).

-

The reaction is stopped by the addition of HCl.

-

The samples are centrifuged to pellet the precipitated protein.

-

Aliquots of the supernatant are transferred to scintillation vials, and the radioactivity is measured using a liquid scintillation counter.

-

The concentration of the inhibitor that causes 50% inhibition of ACCase activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Visualizations

Signaling Pathway of ACCase Inhibition

Caption: Mechanism of this compound's Herbicidal Action.

Experimental Workflow for Stereoisomer Activity Assessment

Caption: Workflow for assessing stereoisomer herbicidal activity.

Conclusion

The herbicidal efficacy of this compound is intrinsically linked to its stereochemistry, with the (R)-enantiomer being the primary contributor to its biological activity. This stereoselectivity is a direct consequence of the specific interactions between the herbicide and its target enzyme, ACCase. Understanding the differential activity of stereoisomers is paramount for the development of more efficient and environmentally benign agrochemicals. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of chiral herbicides, paving the way for the development of enantiomerically pure formulations that offer improved performance and a reduced environmental footprint.

References

- 1. This compound (Ref: CGA 233380) [sitem.herts.ac.uk]

- 2. file.sdiarticle3.com [file.sdiarticle3.com]

- 3. Publication : USDA ARS [ars.usda.gov]

- 4. researchgate.net [researchgate.net]

- 5. biomedgrid.com [biomedgrid.com]

- 6. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bepls.com [bepls.com]

- 8. Quizalofop-ethyl (Ref: DPX Y6202) [sitem.herts.ac.uk]

- 9. Coenzyme A esters of 2-aryloxyphenoxypropionate herbicides and 2-arylpropionate antiinflammatory drugs are potent and stereoselective inhibitors of rat liver acetyl-CoA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Review of Propaquizafop: Mechanism, Efficacy, and Analytical Methodologies

Abstract

Propaquizafop is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical group, renowned for its efficacy against annual and perennial grass weeds in a multitude of broadleaf crops. Its mode of action is the specific inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in the fatty acid biosynthesis pathway of susceptible plants. This inhibition leads to the cessation of cell division and growth, ultimately causing the death of the weed. This compound is absorbed systemically through foliage and roots and translocates to the meristematic tissues. In plants, it is rapidly hydrolyzed to its biologically active acid form. This technical guide provides a comprehensive review of the existing research on this compound, detailing its mechanism of action, metabolic fate, and efficacy. Furthermore, it outlines key experimental protocols for its analysis and presents quantitative data on its toxicological profile and environmental persistence.

Introduction

This compound is a highly effective systemic herbicide used to manage grass weeds in various agricultural settings.[1][2] As a member of the aryloxyphenoxypropionate chemical class, its utility lies in its selective action, which allows for the control of grassy weeds without harming broadleaf crops.[2][3] The herbicidally active stereoisomer is the (R)-enantiomer, which is used in commercial formulations.[4]

Chemical Properties:

-

CAS Number: 111479-05-1[3]

-

Molecular Formula: C₂₂H₂₂ClN₃O₅[3]

-

Appearance: White to slightly yellow crystalline powder[3]

This document serves as an in-depth guide for researchers and scientists, consolidating data on its biochemical interactions, metabolic pathways, and analytical procedures.

Mechanism of Action

Primary Target: Acetyl-CoA Carboxylase (ACCase) Inhibition

The primary mode of action for this compound is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme.[1][3][4][5] ACCase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the first committed step in fatty acid biosynthesis.[5][6] This process is fundamental for the production of lipids, which are essential for forming cell membranes and storing energy. By blocking ACCase, this compound effectively halts the production of fatty acids, leading to a disruption of cell growth and division, particularly in the highly active meristematic regions (growing points) of the plant.[4][6]

Plant Response and Selectivity

Symptoms in susceptible grass species appear several days after application and include the yellowing (chlorosis) of new leaves, followed by the browning and decomposition of the growing point, a condition often referred to as "deadheart".[6] The selectivity of this compound is attributed to the structural differences in the ACCase enzyme between monocotyledonous (grasses) and dicotyledonous (broadleaf) plants. Broadleaf species possess an ACCase isoform that is significantly less sensitive to inhibition by aryloxyphenoxypropionate herbicides, rendering them naturally tolerant.[5][6]

Metabolism and Translocation

Absorption and Movement in Plants

This compound is a systemic herbicide, meaning it is absorbed by the plant and moved to other locations.[4] It can be absorbed through both the foliage and the roots and is subsequently translocated via the phloem to areas of active growth, such as the meristems.[2][4]

Metabolic Pathway

Once absorbed, the this compound ester is rapidly metabolized within the plant. The primary metabolic step is the hydrolysis of the ester linkage to form the corresponding this compound acid (quizalofop), which is the herbicidally active molecule.[5][7] This acid form is more mobile within the plant.[5] Further metabolism can lead to the formation of more polar metabolites, which are then conjugated and sequestered within the plant cells, as plants lack an efficient excretory system like animals.[5][8]

Efficacy and Application in Weed Management

This compound is effective for the post-emergence control of a wide range of annual and perennial grass weeds in broad-leaved crops such as soybeans, sugar beet, oilseed rape, and various vegetables.[1][2]

Efficacy and Herbicide Combinations

Studies have demonstrated its effectiveness against problematic weeds like Echinochloa colona, but it is not effective against broadleaf weeds such as Ageratum conyzoides.[9][10][11] To manage mixed weed populations, this compound is often applied in a tank mix with broadleaf herbicides. For instance, a combination of this compound and imazethapyr has been shown to provide effective control of both grass and broadleaf weeds in blackgram and soybean.[9][12][13] However, some combinations can lead to antagonistic effects, reducing the efficacy of this compound.[14][15]

| Crop | Target Weeds | Application Rate (g a.i./ha) | Efficacy/Outcome | Reference |

| Soybean | Echinochloa colona, Commelina benghalensis | 75 | Significantly enhanced seed yield. | [9] |

| Soybean | Mixed Weeds | 50 (this compound) + 100 (Imazethapyr) | Effective in reducing total weed dry weight; comparable to hand weeding. | [10] |

| Sesame | Narrow-leaved weeds | 125 | Lowest narrow-leaved weed density and dry weight. | [16] |

| Blackgram | Echinochloa colona, Dinebra retroflexa | 53 (this compound) + 80 (Imazethapyr) | Emerged as an effective control for associated weeds. | [12][13] |

| Rice (Tolerant) | Weedy Rice, Barnyardgrass | 125 - 180 | Mostly additive interactions with other rice herbicides. | [14] |

Environmental Fate and Toxicology

Soil Persistence and Dissipation

The dissipation of this compound in soil generally follows first-order decay kinetics.[17][18] Its persistence is influenced by the application dose, with higher doses leading to a longer half-life. It is considered to be highly unstable in soil and is not expected to bioaccumulate.[19]

| Soil Type / Condition | Application Rate | Half-Life (DT₅₀) in Days | Reference |

| Turmeric Field Soil | 50.0 g/ha | 15.12 | [17] |

| Turmeric Field Soil | 62.5 g/ha | 17.67 | [17] |

| Turmeric Field Soil | 100.0 g/ha | 21.29 | [17] |

| Turmeric Field Soil | 125.0 g/ha | 29.36 | [17] |

| Lab (Canning-saline soil) | 2 and 4 µg/g | 25.29 - 27.63 | [18][20] |

| Lab (Jhargram-lateritic soil) | 2 and 4 µg/g | 25.29 - 27.63 | [18][20] |

Ecotoxicology and Toxicology

This compound is classified as very toxic to aquatic life with long-lasting effects.[19][21] However, it demonstrates low acute toxicity to mammals.

| Test Organism | Endpoint | Value | Reference |

| Rat | Oral LD₅₀ | > 2000 mg/kg | [22] |

| Rat | Dermal LD₅₀ | > 2000 mg/kg | [22] |

| Rat | Inhalation LC₅₀ (4h) | > 5.35 mg/L | [22] |

| Daphnia magna (Water Flea) | LC₅₀ (48h) | 0.9 mg/L | [19] |

| Pseudokirchneriella subcapitata (Algae) | EC₅₀ | > 2.1 mg/L | [19] |

Experimental Protocols

Protocol for Residue Analysis in Soil

This protocol is a synthesized methodology based on published studies for determining this compound residues in soil samples.[17][18][20]

-

Sample Preparation: Air-dry soil samples, pass them through a 2 mm sieve, and homogenize. Store at -20°C until analysis.

-

Extraction: Weigh 50 g of the homogenized soil into a flask. Add 100 mL of acetonitrile (or acetone) and shake mechanically for 2-3 hours.

-

Filtration: Filter the extract through a Buchner funnel with Whatman No. 42 filter paper.

-

Concentration: Concentrate the filtrate to approximately 30-50 mL using a rotary vacuum evaporator at 40°C.

-

Liquid-Liquid Partitioning: Transfer the concentrated extract to a 500 mL separatory funnel. Add 30 mL of a 2% Na₂SO₄ solution. Partition three times with 20 mL of dichloromethane (DCM) each time, collecting the DCM layers.

-

Dehydration: Pass the combined DCM layers through a column of anhydrous sodium sulfate to remove residual water.

-

Cleanup: Concentrate the dehydrated extract to dryness. Dissolve the residue in petroleum ether and pass it through a Florisil solid-phase extraction (SPE) cartridge for cleanup.

-

Final Analysis: Elute the cartridge, evaporate the eluent to dryness, and reconstitute the final residue in a suitable solvent (e.g., acetonitrile:water). Analyze using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or MS/MS).[18][23]

Protocol for Field Efficacy Trials

This protocol outlines a typical design for evaluating the bio-efficacy of this compound in an agricultural setting.[13][16]

-

Experimental Design: Lay out the experiment in a Randomized Block Design (RBD) with at least three replications to minimize the effects of soil variability.

-

Treatments: Include multiple application rates of this compound, tank-mix combinations, a standard herbicide check, a hand-weeding treatment (e.g., at 20 and 40 days after sowing - DAS), and an unweeded (weedy) check.

-

Plot Management: Sow the desired crop using standard agronomic practices. Ensure uniform fertilization and irrigation across all plots.

-

Herbicide Application: Apply post-emergence herbicides at the recommended weed growth stage (e.g., 2-3 leaf stage) using a calibrated knapsack sprayer fitted with a flat-fan nozzle to ensure uniform coverage.

-

Data Collection:

-

Weed Data: At specified intervals (e.g., 30, 60, 90 DAS), record weed density (count per m²) and weed dry biomass (g/m²) by species.

-

Crop Data: Record crop phytotoxicity symptoms (if any), plant height, number of branches, and final seed yield.

-

Calculations: Determine Weed Control Efficiency (WCE) and Weed Index (WI) to quantify the effectiveness of the treatments.

-

-

Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatments.

Conclusion

This compound remains a vital tool for selective grass weed management in modern agriculture. Its specific mechanism of inhibiting the ACCase enzyme provides excellent efficacy against susceptible grass species while ensuring the safety of broadleaf crops. Research has thoroughly characterized its metabolic pathway, environmental fate, and toxicological profile, confirming its rapid degradation in soil and low mammalian toxicity. The provided efficacy data and experimental protocols offer a robust foundation for future research, which may focus on optimizing tank-mix combinations to manage herbicide resistance and broaden the spectrum of weed control.

References

- 1. This compound herbicide [cnagrochem.com]

- 2. This compound, Herbicide, this compound suppliers [agchemaccess.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound (Ref: CGA 233380) [sitem.herts.ac.uk]

- 5. Publication : USDA ARS [ars.usda.gov]

- 6. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 7. Evaluation of confirmatory data following the Article 12 MRL review for quizalofop‐P‐ethyl, quizalofop‐P‐tefuryl and this compound and modification of the existing maximum residue levels for quizalofop‐P‐tefuryl - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative aspects of pesticide metabolism in plants and animals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijcmas.com [ijcmas.com]

- 10. cwss.in [cwss.in]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. journalijecc.com [journalijecc.com]

- 14. This compound interactions with herbicides used in rice tolerant to ACCase inhibitors - Advances in Weed Science [awsjournal.org]

- 15. scielo.br [scielo.br]

- 16. gauravpublications.s3.amazonaws.com [gauravpublications.s3.amazonaws.com]

- 17. neptjournal.com [neptjournal.com]

- 18. cabidigitallibrary.org [cabidigitallibrary.org]

- 19. files.jtcrop.com [files.jtcrop.com]

- 20. researchgate.net [researchgate.net]

- 21. indofil.com [indofil.com]

- 22. adama.com [adama.com]

- 23. Modification of the existing maximum residue levels for quizalofop (resulting from the use of this compound) in lettuces and salad plants - PMC [pmc.ncbi.nlm.nih.gov]

Propaquizafop (CAS Number 111479-05-1): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propaquizafop, with the CAS number 111479-05-1, is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate class of compounds. Its herbicidal activity stems from the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in the biosynthesis of fatty acids in grasses. This targeted mechanism of action allows for the effective control of grassy weeds in a variety of broadleaf crops. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, mechanism of action, toxicological profile, and environmental fate. Detailed experimental methodologies for key assays are described, and quantitative data are presented in structured tables for ease of comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its biochemical interactions.

Physicochemical Properties

This compound is a synthetic organic compound with the following properties:

| Property | Value | Reference |

| Chemical Name | 2-[[(1-methylethylidene)amino]oxy]ethyl (2R)-2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy]propanoate | [1] |

| CAS Number | 111479-05-1 | [1] |

| Molecular Formula | C₂₂H₂₂ClN₃O₅ | [1] |

| Molecular Weight | 443.88 g/mol | [1] |

| Appearance | Colorless crystals | |

| Melting Point | 62-64°C | |

| Water Solubility | Low | [2] |

| log Pow (Octanol/Water Partition Coefficient) | 4.6 |

Mechanism of Action and Biological Effects

This compound's primary mode of action is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme.[1][2] ACCase catalyzes the first committed step in the biosynthesis of fatty acids, which are essential components of cell membranes and for energy storage.[3] By inhibiting this enzyme, this compound disrupts lipid synthesis, leading to the cessation of growth and eventual death of susceptible grass species.[2][3]

Signaling Pathway: ACCase Inhibition

The inhibition of ACCase by this compound disrupts the conversion of acetyl-CoA to malonyl-CoA, a critical building block for fatty acid synthesis. This leads to a cascade of downstream effects, ultimately resulting in plant death.

Downstream Effects of ACCase Inhibition

The disruption of fatty acid synthesis leads to a number of observable downstream effects in susceptible plants:

-

Inhibition of Lipid Biosynthesis: The most direct consequence is the halt of lipid production, which is vital for building new cell membranes required for cell division and growth.[4][5]

-

Growth Arrest: Meristematic tissues, areas of active cell division and growth, are particularly affected, leading to a rapid cessation of shoot and root elongation.[3]

-

Chlorosis and Necrosis: Symptoms typically appear several days after application and include yellowing (chlorosis) of new leaves, followed by tissue death (necrosis).[3]

Toxicological Profile

The toxicological properties of this compound have been evaluated in various model organisms.

Mammalian Toxicity

| Endpoint | Species | Value | Reference |

| Acute Oral LD₅₀ | Rat | > 2000 - 5000 mg/kg | [1][6] |

| Acute Dermal LD₅₀ | Rat | > 2000 mg/kg | [1][6] |

This compound exhibits low acute oral and dermal toxicity in rats.[1][6] However, studies have shown that it can induce hepatocarcinogenicity in rodents through a mode of action involving the activation of the peroxisome proliferator-activated receptor alpha (PPARα).[7][8] This is considered a rodent-specific mechanism and is not deemed relevant to human health risk.[7][8]

Ecotoxicity

| Endpoint | Species | Value | Reference |

| LC₅₀ (96 h) | Oncorhynchus mykiss (Rainbow Trout) | 3.2 mg/L | [6] |

| EC₅₀ (48 h) | Daphnia magna (Water Flea) | 2.4 mg/L | [6] |

| EC₅₀ (72 h) | Pseudokirchneriella subcapitata (Green Algae) | 1.2 mg/L | [6] |

This compound is classified as very toxic to aquatic organisms.[6]

Metabolism and Environmental Fate

Metabolism

In plants, this compound is rapidly metabolized to its acid form, which is the active herbicidal compound.[2] Studies on the related compound quizalofop-ethyl in rats show a similar rapid conversion to the acid metabolite, which is then distributed to various tissues before being excreted.[4][5]

Environmental Fate

| Parameter | Value | Reference |

| Soil Half-life (t½) | 2.1 days (aerobic) | [2] |

This compound is not persistent in the soil, with a relatively short half-life.[2] Its potential for environmental transport will depend on soil type, organic matter content, and climatic conditions.[9][10][11][12]

Experimental Protocols

Acetyl-CoA Carboxylase (ACCase) Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of this compound on ACCase.

Objective: To quantify the in vitro inhibition of ACCase by this compound.

Principle: The activity of ACCase is measured by monitoring the incorporation of radiolabeled bicarbonate into the acid-stable product, malonyl-CoA. The reduction in this incorporation in the presence of this compound indicates inhibition.

Materials:

-

Partially purified ACCase enzyme from a susceptible grass species.

-

Assay Buffer: e.g., 100 mM HEPES-KOH (pH 7.5), 2 mM DTT, 10 mM MgCl₂, 5 mM ATP, 2.5 mM Acetyl-CoA.

-

[¹⁴C]-Sodium Bicarbonate.

-

This compound (as the active acid metabolite) dissolved in a suitable solvent (e.g., DMSO).

-

Scintillation cocktail and vials.

-

Microcentrifuge tubes.

-

Liquid scintillation counter.

Procedure:

-

Prepare a reaction mixture containing the assay buffer and ACCase enzyme.

-

Add varying concentrations of the this compound acid metabolite to the reaction mixture. Include a control with no inhibitor.

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding [¹⁴C]-Sodium Bicarbonate.

-

Incubate for a specific time (e.g., 15 minutes) at 30°C.

-

Stop the reaction by adding a strong acid (e.g., HCl) to remove unreacted [¹⁴C]-bicarbonate as ¹⁴CO₂.

-

Transfer an aliquot of the reaction mixture to a scintillation vial containing a scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]

Residue Analysis in Soil by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the extraction and analysis of this compound residues in soil samples.

Objective: To quantify the concentration of this compound in soil.

Principle: this compound is extracted from the soil matrix using an organic solvent. The extract is then cleaned up to remove interfering substances before being analyzed by GC-MS.

Materials:

-

Soil sample.

-

Extraction solvent (e.g., acetonitrile or acetone).

-

Anhydrous sodium sulfate.

-

Solid-phase extraction (SPE) cartridges for cleanup (e.g., Florisil or C18).

-

GC-MS system with a suitable capillary column.

-

This compound analytical standard.

Procedure:

-

Extraction:

-

Homogenize the soil sample.

-

Weigh a representative subsample (e.g., 10 g) into a centrifuge tube.

-

Add the extraction solvent (e.g., 20 mL acetonitrile).[13]

-

Shake or vortex vigorously for a defined period (e.g., 30 minutes).[8][13]

-

Centrifuge the sample to separate the solvent from the soil particles.

-

Collect the supernatant (the solvent extract).

-

-

Cleanup:

-

Pass the extract through a column containing anhydrous sodium sulfate to remove any residual water.

-

Further clean the extract using a solid-phase extraction (SPE) cartridge to remove interfering matrix components. The choice of SPE sorbent will depend on the specific soil type and potential interferences.

-

Elute the this compound from the SPE cartridge with a suitable solvent.

-

-

Analysis:

-

Concentrate the cleaned extract to a small volume under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for GC-MS analysis.

-

Inject an aliquot of the sample into the GC-MS system.

-

Identify and quantify this compound based on its retention time and mass spectrum, comparing it to a calibration curve prepared from the analytical standard.[14][15]

-

Conclusion

This compound is an effective herbicide for the control of grassy weeds, with a well-defined mechanism of action targeting ACCase. Its toxicological profile indicates low acute mammalian toxicity, although its high aquatic toxicity necessitates careful management to prevent environmental contamination. The provided experimental methodologies offer a foundation for further research into its biological activity and environmental behavior. The continued study of this compound and other ACCase inhibitors is crucial for the development of sustainable weed management strategies and for understanding their broader ecological impacts.

References

- 1. This compound (Ref: CGA 233380) [sitem.herts.ac.uk]

- 2. Publication : USDA ARS [ars.usda.gov]

- 3. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 4. Enantioselective Metabolism of Quizalofop-Ethyl in Rat | PLOS One [journals.plos.org]

- 5. scispace.com [scispace.com]

- 6. indofil.com [indofil.com]

- 7. A human relevance investigation of PPARα-mediated key events in the hepatocarcinogenic mode of action of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Element 2: Environmental Fate and Transport [atsdr.cdc.gov]

- 10. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 11. epa.gov [epa.gov]

- 12. researchgate.net [researchgate.net]

- 13. agilent.com [agilent.com]

- 14. hpst.cz [hpst.cz]

- 15. documents.thermofisher.com [documents.thermofisher.com]

Propaquizafop's Mode of Action in Grass Weeds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propaquizafop is a highly effective, selective, post-emergence herbicide used for the control of annual and perennial grass weeds in a variety of broadleaf crops.[1][2] Chemically, it belongs to the aryloxyphenoxypropionate (AOPP or 'FOP') class of herbicides.[3] According to the Herbicide Resistance Action Committee (HRAC), it is classified under Group A, and for the Weed Science Society of America (WSSA), it is in Group 1.[4] Its primary utility lies in its systemic nature, allowing for translocation throughout the plant to target key metabolic processes, offering a critical tool for integrated weed management.[1][2]

Molecular Mechanism of Action

The herbicidal activity of this compound is a multi-step process that begins with its application and culminates in the death of the target grass weed. The core of its mechanism is the specific inhibition of a vital enzyme in lipid biosynthesis.

Absorption, Translocation, and Bio-activation

Following foliar application, this compound is readily absorbed by the leaves and, to a lesser extent, the roots of the grass weed.[1][2] As a systemic herbicide, it is mobile within the plant's vascular tissues (phloem and xylem), allowing it to be translocated to areas of active growth, particularly the meristematic tissues (growing points).[4]

This compound is applied as an ester, which is a pro-herbicide form. Within the plant, it undergoes rapid metabolic hydrolysis, converting it into its biologically active free acid form, This compound acid .[5] This bio-activation is crucial, as it is the acid metabolite that directly interacts with the target enzyme.[5]

Target Site: Acetyl-CoA Carboxylase (ACCase)

The specific molecular target of this compound acid is Acetyl-Coenzyme A Carboxylase (ACCase).[3][4] ACCase is a biotin-dependent enzyme that catalyzes the first committed and rate-limiting step in the de novo biosynthesis of fatty acids.[4] It mediates the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA. This reaction is fundamental for the production of the long-chain fatty acids necessary for various cellular functions.

Inhibition of ACCase and Downstream Physiological Effects

This compound acid acts as a potent inhibitor of the ACCase enzyme. By binding to the enzyme, it prevents the formation of malonyl-CoA, effectively shutting down the fatty acid synthesis pathway. The consequences of this inhibition are catastrophic for the plant cell:

-

Cessation of Lipid Production: The block in fatty acid synthesis halts the production of phospholipids and glycolipids.

-

Disruption of Membrane Formation: These lipids are the primary structural components of all cellular membranes, including the plasma membrane and organellar membranes (e.g., chloroplasts, mitochondria). Without a continuous supply of new lipids, the plant cannot build or repair membranes.

-

Inhibition of Growth: Cell division and elongation, which are highly active in the meristematic regions of the roots and shoots, are entirely dependent on the synthesis of new membranes. The inhibition of ACCase leads to a rapid cessation of all growth.[4]

-

Cellular Leakage and Death: The integrity of existing membranes is compromised, leading to leakage of cellular contents and a breakdown of cellular compartmentalization.

Visible symptoms in susceptible grasses typically appear within a few days, starting with the chlorosis (yellowing) of new leaves, followed by necrosis (browning and tissue death) at the growing points, a condition often referred to as "deadheart".[4][6] The entire plant progressively collapses and dies within two to three weeks.[2]

Basis of Herbicide Selectivity

The selectivity of this compound, which allows it to control grass weeds within broadleaf crops, is based on a fundamental structural difference in the target ACCase enzyme between these two plant groups.[7]

-

Grasses (Poaceae family): Susceptible grasses possess a homomeric (or prokaryotic-type) ACCase in their chloroplasts. This enzyme is composed of large, multi-functional polypeptide subunits and is highly sensitive to inhibition by AOPP herbicides like this compound.

-

Broadleaf Plants (Dicots): Tolerant broadleaf species have a heteromeric (or eukaryotic-type) ACCase in their plastids. This enzyme is composed of multiple, smaller, distinct protein subunits. This structural form is insensitive to AOPP herbicides.

This key difference in the target enzyme's structure is the primary reason for the high degree of crop safety observed when this compound is used as directed.

Quantitative Analysis of ACCase Inhibition and Whole-Plant Efficacy

The efficacy of this compound is quantifiable at both the molecular (enzyme inhibition) and whole-plant (growth reduction) levels. The concentration of herbicide required to inhibit 50% of ACCase activity is denoted as I50, while the dose required for 50% growth reduction or mortality is GR50 or ED50, respectively. Resistance is often expressed as a Resistance Factor (RF), calculated by dividing the GR50/ED50 of the resistant population by that of a susceptible population.

| Parameter | Species | Population/Tissue | Herbicide Form | Value | Citation(s) |

| I50 | Cicer arietinum (Chickpea) | Chloroplast Stromal | This compound Acid | ~700 µM | [5] |

| I50 | Cicer arietinum (Chickpea) | Cytosolic | This compound Acid | ~200 µM | [5] |

| GR50 | Avena fatua (Wild Oat) | Susceptible (S1/S2) | This compound | < 25 g a.i./ha | [1] |

| GR50 | Avena fatua (Wild Oat) | Resistant (R1-R6) | This compound | 114 to >800 g a.i./ha | [1] |

| GR50 RF | Avena fatua (Wild Oat) | Resistant (R1-R6) | This compound | 16.6 to >59 | [1] |

| GR50 | Alopecurus myosuroides | Susceptible | This compound | 26 g a.s./ha | [8] |

| GR50 | Alopecurus myosuroides | Resistant (ALOMY-001) | This compound | >800 g a.s./ha | [8] |

| GR50 RF | Alopecurus myosuroides | Resistant (ALOMY-001) | This compound | >30.7 | [8] |

Note: The high I50 values for chickpea, a tolerant broadleaf crop, demonstrate the inherent insensitivity of its ACCase enzymes. In contrast, the whole-plant data for Avena fatua and Alopecurus myosuroides highlight the significant difference in dose required to control susceptible versus resistant grass weed populations.

Experimental Protocols

Protocol for Whole-Plant Dose-Response Bioassay

This protocol determines the herbicide dose required to cause 50% mortality (ED50) or growth reduction (GR50) in a weed population.

-

Plant Preparation: Germinate seeds of susceptible and putative resistant weed populations in trays or pots containing a suitable potting medium. Grow plants in a greenhouse or growth chamber under controlled conditions (e.g., 25/18°C day/night temperature, 16-hour photoperiod).[1]

-

Herbicide Application: When plants reach the two- to three-leaf stage, treat them with a range of this compound doses. A typical range would include 0 (control), 0.25x, 0.5x, 1x, 2x, 4x, and 8x the recommended field application rate (e.g., the 1x rate for Avena fatua is 100 g a.i./ha).[1][8] Applications should be made using a calibrated cabinet sprayer to ensure uniform coverage.

-

Incubation and Assessment: Return plants to the growth chamber for 21-28 days. At the end of the period, assess plant survival (mortality) and harvest the above-ground biomass for each plant.

-

Data Analysis: Dry the harvested biomass at 70°C for 72 hours and record the dry weight.[1] Express the dry weight of each treated plant as a percentage of the mean dry weight of the untreated control for that population. Fit the data to a non-linear regression model (e.g., a log-logistic dose-response curve) to calculate the GR50 or ED50 values.

Protocol for In Vitro ACCase Activity Assay

This protocol measures the direct inhibitory effect of this compound acid on the ACCase enzyme extracted from plant tissue.

-

Enzyme Extraction: Harvest approximately 10-20 g of fresh leaf tissue from young, healthy plants. Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.[3]

-

Homogenization: Suspend the frozen powder in an ice-cold extraction buffer (e.g., 100 mM Tricine pH 8.0, 5 mM DTT, 10 mM MgCl2, 10% glycerol, 1 mM PMSF).[2][9]

-

Clarification: Filter the homogenate through cheesecloth and centrifuge at high speed (e.g., 25,000 x g) for 20 minutes at 4°C to pellet cell debris. The resulting supernatant is the crude enzyme extract.[2][9]

-

Partial Purification (Optional): The enzyme can be partially purified by ammonium sulfate precipitation (e.g., 40% saturation) followed by another centrifugation step to pellet the protein, which is then resuspended in a minimal volume of buffer.[2][9]

-

Activity Assay: The assay measures the incorporation of radioactive H¹⁴CO₃⁻ into an acid-stable product (malonyl-CoA). The reaction mixture contains the enzyme extract, buffer, ATP, MgCl₂, acetyl-CoA, and NaH¹⁴CO₃.

-

Inhibition Assay: To determine I50 values, the reaction is run in the presence of a range of concentrations of this compound acid.

-

Quantification: After incubation (e.g., 10-20 min at 32°C), the reaction is stopped by adding HCl. The sample is dried, and the acid-stable radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: Calculate the rate of enzyme activity for each herbicide concentration and express it as a percentage of the activity in the no-herbicide control. Use non-linear regression to determine the I50 value.

Mechanisms of Resistance

The evolution of resistance to ACCase inhibitors, including this compound, is a significant challenge. Two primary mechanisms are responsible:

-

Target-Site Resistance (TSR): This involves mutations in the nuclear gene encoding the plastidial ACCase enzyme. Single nucleotide polymorphisms (SNPs) can lead to amino acid substitutions at the herbicide-binding site, reducing the affinity of this compound acid for the enzyme. Common mutation sites in grass weeds include positions 1781, 2027, 2041, 2078, and 2096.[10] Different mutations can confer varying levels of cross-resistance to other AOPP, DIM, or DEN herbicides.

-

Non-Target-Site Resistance (NTSR): This typically involves enhanced metabolic detoxification of the herbicide. Overexpression of certain enzyme families, such as Cytochrome P450 monooxygenases (P450s) or glutathione S-transferases (GSTs), can lead to the herbicide being broken down into non-toxic metabolites before it can reach the target ACCase enzyme.[1]

Conclusion

This compound is a potent herbicide that selectively controls grass weeds by inhibiting the ACCase enzyme, a critical component of the fatty acid biosynthesis pathway. Its mechanism relies on systemic translocation, bio-activation to its acid form, and specific binding to the sensitive homomeric ACCase isoform found in grasses. The emergence of resistance, through both target-site mutations and enhanced metabolism, underscores the importance of understanding its molecular action to develop sustainable weed management strategies and guide the discovery of new herbicidal compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Survey of ACCase and ALS resistance in winter annual grasses identifies target‐site and nontarget‐site imazamox resistance in Secale cereale - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 5. Publication : USDA ARS [ars.usda.gov]

- 6. Herbicide Injury – ACCase Inhibitors | NC State Extension Publications [content.ces.ncsu.edu]

- 7. 15.6 Herbicides that Inhibit ACCase – Principles of Weed Control [ohiostate.pressbooks.pub]

- 8. researchgate.net [researchgate.net]

- 9. Overexpression of Acetyl CoA Carboxylase 1 and 3 (ACCase1 and ACCase3), and CYP81A21 were related to cyhalofop resistance in a barnyardgrass accession from Arkansas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diversity of Herbicide-Resistance Mechanisms of Avena fatua L. to Acetyl-CoA Carboxylase-Inhibiting Herbicides in the Bajio, Mexico - PMC [pmc.ncbi.nlm.nih.gov]

The Environmental Fate and Degradation of Propaquizafop: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propaquizafop is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate class of compounds. It is effective in controlling annual and perennial grass weeds in a variety of broadleaf crops. Understanding the environmental fate and degradation of this compound is crucial for assessing its potential environmental impact and ensuring its safe and effective use. This technical guide provides an in-depth overview of the hydrolysis, photolysis, and biodegradation of this compound in various environmental compartments. It includes summaries of quantitative data, detailed experimental protocols based on internationally recognized guidelines, and visualizations of key processes to aid in comprehension.

Data Presentation

Table 1: Hydrolysis Half-life of this compound in Aqueous Solutions

| pH | Temperature (°C) | Half-life (t½) in days | Reference |

| 4 | Not Specified | 49.3 - 50.2 | [1] |

| 5 | 20 | 10.5 | [2] |

| 7 | Not Specified | 71.7 - 75.3 | [1] |

| 7 | 20 | 32 | [2] |

| 9 | Not Specified | 1.7 - 2.8 | [1] |

| 9 | 20 | 0.54 (12.9 hours) | [2] |

Table 2: Photolysis Half-life of this compound in Aqueous Solutions

| Condition | Half-life (t½) | Reference |

| Aqueous solution (pH 7) | 32 days | [2] |

| Aqueous solution under UV irradiation | 8.07 - 8.83 hours | [3] |

| Aqueous solution with Nitrate (NO₃⁻) | 8.07 - 11.24 hours | [3] |

| Aqueous solution with Ferric ions (Fe³⁺) | 8.07 - 20.79 hours | [3] |

| Aqueous solution with Copper ions (Cu²⁺) | 8.07 - 16.51 hours | [3] |

Table 3: Soil Dissipation Half-life (DT₅₀) of this compound

| Soil Type | Application Rate (g a.i./ha) | DT₅₀ (days) | Reference |

| Alfisol | 50.0 | 15.1 | [4] |

| Alfisol | 62.5 (recommended) | 17.7 | [4] |

| Alfisol | 100.0 | 21.3 | [4] |

| Alfisol | 125.0 | 29.4 | [4] |

| Saline Soil | 2 µg/g | 25.3 | [5] |

| Saline Soil | 4 µg/g | 26.0 | [5] |

| Red & Lateritic Soil | 2 µg/g | 26.2 | [5] |

| Red & Lateritic Soil | 4 µg/g | 27.6 | [5] |

Table 4: Adsorption and Mobility of this compound in Soil

| Parameter | Value | Interpretation | Reference |

| Adsorption Rate (in 5 different soils) | 46.98% - 57.76% | High Adsorption | [6] |

| Freundlich Adsorption Coefficient (Kf) | Varies with soil type | Indicates adsorption capacity | [6] |

| Soil Thin-Layer Chromatography (Rf) | 0.076 - 0.123 | Low Mobility | [6] |

| Soil Column Leaching | Not detected in leachate | Low Leaching Potential | [6] |

Degradation Pathways

The degradation of this compound in the environment proceeds through hydrolysis, photolysis, and microbial degradation, leading to the formation of several metabolites. The primary degradation pathway involves the hydrolysis of the ester linkage to form quizalofop, which is then further degraded.

Hydrolysis

This compound is susceptible to hydrolysis, particularly under alkaline conditions. The ester linkage is cleaved to yield quizalofop and 2-isopropylideneamino-oxyethanol.

Photolysis

In the presence of light, this compound can undergo photodegradation. This process can involve rearrangement, cracking reactions, dechlorination, and light-induced redox reactions, leading to a variety of transformation products.[3] One of the major photolysis products is quizalofop-phenol.[2]

Biodegradation in Soil

In the soil environment, the primary degradation step is the microbial hydrolysis of the ester bond to form quizalofop.[4] This is followed by further degradation of quizalofop, which includes hydroxylation of the quinoxaline ring to form hydroxy-quizalofop and cleavage of the ether linkage.[4]

Experimental Protocols

The following sections outline the general methodologies for key environmental fate studies, based on OECD guidelines.

Hydrolysis (based on OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values.

Methodology:

-

Preparation of Test Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.[7] A solution of this compound (radiolabeled or non-labeled) is prepared in these buffers at a concentration not exceeding 0.01 M or half of its water solubility.[7]

-

Incubation: The test solutions are incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test, and at least two other temperatures for definitive tests).[7][8]

-

Sampling: Aliquots of the test solutions are taken at appropriate time intervals.[7]

-

Analysis: The concentration of this compound and its hydrolysis products in the samples is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

-

Data Analysis: The rate of hydrolysis and the half-life (t½) are calculated assuming pseudo-first-order kinetics.[7]

Aqueous Photolysis (based on OECD Guideline 316)

Objective: To determine the rate of direct phototransformation of this compound in water.

Methodology:

-

Test Substance: A solution of this compound, typically ¹⁴C-labeled, is prepared in a sterilized aqueous buffer.[10]

-

Light Source: A light source that simulates natural sunlight (e.g., a filtered xenon arc lamp) is used.[10]

-

Incubation: The test solutions are irradiated in temperature-controlled quartz glass vessels.[10] Dark controls are run in parallel to account for non-photolytic degradation.[10]

-

Sampling: Samples are taken at various time points during the irradiation period.[10]

-

Analysis: The concentration of this compound and its photoproducts is determined using methods like HPLC with UV and radio-detection, and LC-MS/MS for identification.[10]

-

Data Analysis: The photolysis rate constant and half-life are calculated. The quantum yield can also be determined.[10]

Aerobic Soil Metabolism (based on OECD Guideline 307)

Objective: To determine the rate and pathway of aerobic degradation of this compound in soil.

Methodology:

-

Soil Selection: Representative soil types are chosen, characterized by their physicochemical properties (pH, organic carbon content, texture, etc.).[11]

-

Test Substance Application: ¹⁴C-labeled this compound is applied to the soil samples at a rate corresponding to the maximum recommended field application rate.[11]

-

Incubation: The treated soil samples are incubated in the dark under controlled aerobic conditions (temperature and moisture).[11] A flow-through system is often used to trap evolved ¹⁴CO₂.[11]

-

Sampling: Soil samples are collected at various intervals over a period of up to 120 days.[11]

-

Extraction and Analysis: Soil samples are extracted with appropriate solvents. The extracts are analyzed by techniques such as HPLC and LC-MS to quantify this compound and identify its metabolites. The trapped ¹⁴CO₂ is quantified by liquid scintillation counting.[12]

-

Data Analysis: The dissipation time (DT₅₀ and DT₉₀) for this compound and the formation and decline of major metabolites are determined. A mass balance is established to account for the applied radioactivity.[11]

Adsorption/Desorption (based on OECD Guideline 106)

Objective: To determine the adsorption and desorption characteristics of this compound in different soil types.

Methodology:

-

Soil and Solution Preparation: Several soil types with varying properties are used. A solution of this compound in 0.01 M CaCl₂ is prepared.[13]

-

Adsorption Phase (Batch Equilibrium): Known volumes of the this compound solution are added to soil samples in centrifuge tubes. The mixtures are agitated for a predetermined equilibration time.[13]

-

Separation and Analysis: The soil suspension is centrifuged to separate the solid and aqueous phases. The concentration of this compound in the aqueous phase is determined. The amount adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations (indirect method).[14]

-

Desorption Phase: After the adsorption phase, the supernatant is replaced with a fresh this compound-free solution, and the mixture is agitated again to determine the extent of desorption.

-

Data Analysis: Adsorption and desorption coefficients (Kd, Koc) and Freundlich isotherms are calculated to describe the partitioning behavior of this compound.[15]

Analytical Methodology (Example: QuEChERS with LC-MS/MS)

Objective: To extract and quantify this compound and its metabolites from soil or water samples.

Methodology:

-

Extraction (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe): A representative sample (e.g., 10g of soil) is homogenized and extracted with an organic solvent like acetonitrile, often with the addition of buffering salts.[16][17]

-